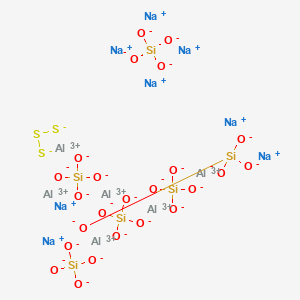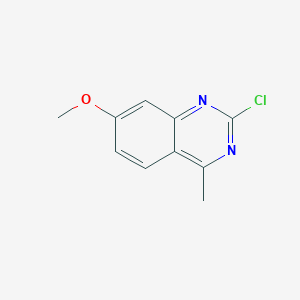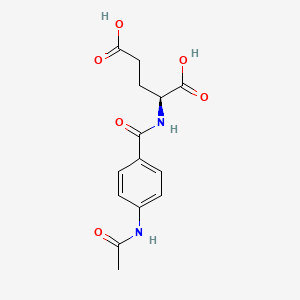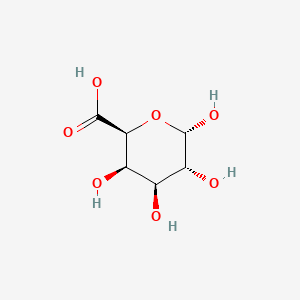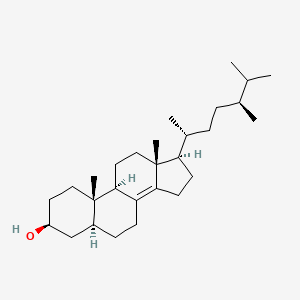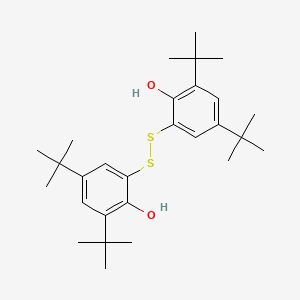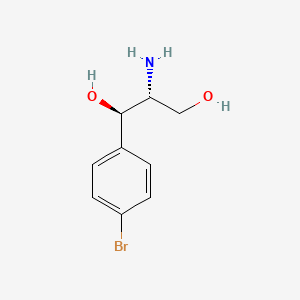
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Übersicht
Beschreibung
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol, also known as BR-A-657, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound is a derivative of the natural product sphingosine, which is a key component of cell membranes. The unique chemical structure of BR-A-657 has led to its investigation as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol is not fully understood, but it is believed to involve the inhibition of various signaling pathways within cells. Specifically, this compound has been shown to inhibit the activity of a protein called sphingosine kinase, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol can have a variety of biochemical and physiological effects on cells and tissues. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and decrease the activity of certain enzymes involved in cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in lab experiments is its potential as a therapeutic agent for various diseases. This makes it a valuable compound for studying the mechanisms of disease and potential treatments. However, the low yield of the synthesis method for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol can make it difficult to obtain large quantities of this compound for research purposes.
Zukünftige Richtungen
There are several potential future directions for research involving (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. One area of interest is the development of more efficient synthesis methods for this compound, which would allow for larger quantities to be produced for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol and its potential use as a therapeutic agent for various diseases. Finally, there is potential for the development of new derivatives of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. In particular, this compound has been investigated for its anti-cancer properties. Studies have shown that (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer.
In addition to its anti-cancer properties, (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol has also been studied for its anti-inflammatory effects. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
(1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJUXZUUTWEEJZ-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729567 | |
| Record name | (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol | |
CAS RN |
605647-69-6 | |
| Record name | (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



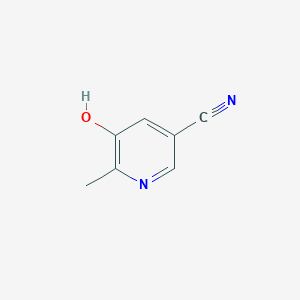
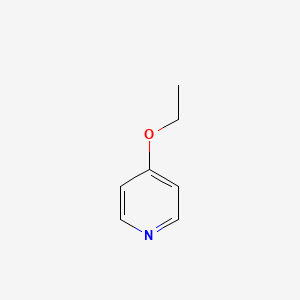
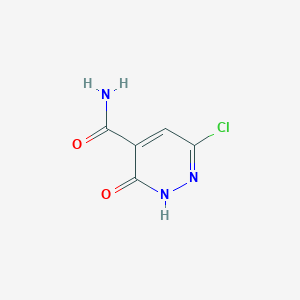

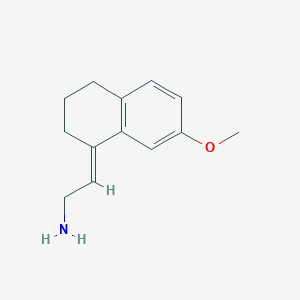
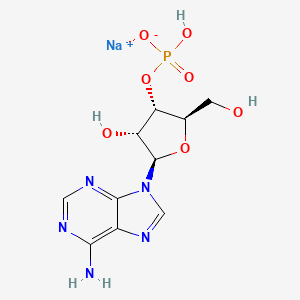
![1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione](/img/structure/B3339053.png)
